molecular formula C14H17NO9 B1235505 DIBOA-glucoside

DIBOA-glucoside

Cat. No.: B1235505
M. Wt: 343.29 g/mol
InChI Key: OUSLYTBGQGKTME-BJPDSMLBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DIBOA-glucoside (C₁₄H₁₇NO₉), specifically the (2R)-4-Hydroxy-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl β-D-glucopyranoside isomer, is a central biosynthetic precursor and storage form of bioactive benzoxazinoids in plants . This glucosylated derivative is stored stably in the plant vacuole, serving as an inert reservoir for the active defense agent DIBOA (2,4-dihydroxy-2H-1,4-benzoxazin-3(4H)-one) . Upon tissue damage, cellular compartmentalization is lost, and β-glucosidases catalyze the deglucosylation of this compound, releasing the unstable and biologically active aglucone, DIBOA . DIBOA subsequently undergoes further chemical degradation to other bioactive compounds, including BOA (2-benzoxazolinone) . This sequence of events makes this compound a critical compound for studying plant chemical defense mechanisms. The primary research value of this compound lies in its role as a natural pesticide and allelochemical. Benzoxazinoids like DIBOA and its methoxy derivative DIMBOA are abundant in grasses such as maize, wheat, and rye, where they function as potent defensive agents against a wide spectrum of insects, microbial diseases, and competing plants . Studies on DIBOA, the breakdown product of this compound, have demonstrated significant toxicity against plant-parasitic nematodes, highlighting its potential in agricultural pest management strategies . Furthermore, the biosynthetic pathway from this compound to DIMBOA-glucoside in maize has been fully elucidated, involving a dioxygenase (BENZOXAZINLESS6, BX6) and a methyltransferase (BX7) . Recent research has revealed that the benzoxazinoid pathway, including the production of this compound, has evolved independently in multiple distantly related flowering plants, making this compound a fascinating subject for studying the convergent evolution of metabolic pathways . This product is intended for research use only and is not intended for diagnostic or therapeutic purposes.

Properties

Molecular Formula

C14H17NO9

Molecular Weight

343.29 g/mol

IUPAC Name

4-hydroxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one

InChI

InChI=1S/C14H17NO9/c16-5-8-9(17)10(18)11(19)13(23-8)24-14-12(20)15(21)6-3-1-2-4-7(6)22-14/h1-4,8-11,13-14,16-19,21H,5H2/t8-,9-,10+,11-,13+,14?/m1/s1

InChI Key

OUSLYTBGQGKTME-BJPDSMLBSA-N

SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

Isomeric SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O

Canonical SMILES

C1=CC=C2C(=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)O

Origin of Product

United States

Scientific Research Applications

Biosynthesis of DIBOA-Glucoside

This compound is synthesized via a series of enzymatic reactions in plants, primarily within the Poaceae family. The pathway begins with the cleavage of indole-3-glycerol phosphate to form indole, which is then transformed into DIBOA through oxidation by cytochrome P450 enzymes. The final step involves glucosylation by specific glucosyltransferases (BX8 and BX9), resulting in the formation of this compound. This compound is stored in vacuoles, allowing plants to manage toxic metabolites efficiently and prepare for potential pathogen attacks .

Biological Functions

Defense Mechanism:
this compound serves as a phytoanticipin, a compound that plants synthesize in anticipation of herbivore or pathogen attacks. Upon tissue damage, it can be hydrolyzed to release the active aglycone DIBOA, which exhibits antimicrobial and insecticidal properties .

Allelopathic Properties:
Research indicates that this compound contributes to allelopathy, where it influences the growth of neighboring plants by inhibiting seed germination and root development. This property is particularly useful in crop management for weed suppression .

Applications in Agriculture

This compound has several practical applications in agriculture:

  • Natural Pesticides: Its biocidal properties make it a candidate for developing natural pesticides that target specific pests without harming non-target organisms.
  • Crop Protection: By enhancing resistance against pests and diseases, this compound can improve crop yields and reduce reliance on synthetic chemicals .
  • Weed Management: Studies have shown that crops with higher concentrations of this compound can suppress weed growth effectively, making it valuable for sustainable agricultural practices .

Case Study 1: Impact on Pest Resistance

A study conducted on maize demonstrated that higher levels of this compound correlate with increased resistance to aphids and pathogenic fungi. The research highlighted the compound's role in enhancing innate immunity by regulating gene expression related to defense mechanisms .

Case Study 2: Allelopathic Effects on Weeds

Field experiments assessed the impact of winter cover crops on weed suppression through allelochemical release, including this compound. Results indicated significant reductions in weed biomass, showcasing its potential as a natural herbicide alternative .

Data Tables

Application Description Benefits
Natural PesticidesUtilization of this compound as an insecticideTargeted pest control
Crop ProtectionEnhances resistance to pathogensIncreased crop yield
Weed ManagementSuppresses weed growth through allelopathyReduced need for synthetic herbicides
Case Study Findings Implications
Maize Pest ResistanceHigher this compound levels linked to pest resistancePotential for breeding pest-resistant varieties
Winter Cover CropsSignificant weed suppression observedSupports sustainable agricultural practices

Chemical Reactions Analysis

Further Modifications of DIBOA-Glucoside

In some plants, this compound is further modified into DIMBOA-glucoside via hydroxylation and methylation . The dioxygenase BX6 hydroxylates this compound to form TRIBOA-glucoside, which is then methylated by the methyltransferase BX7 to yield DIMBOA-glucoside . In maize, three O-methyltransferases (BX10, BX11, and BX12) can further methylate DIMBOA-Glc into HDMBOA-Glc .

Degradation of this compound

This compound can break down to form BOA (2-benzoxazolinone) . DIBOA can also transform into HBOA (2-hydroxy-1,4-benzoxazin-3(2H)-one) .

Reactions of DIBOA and its Derivatives

  • Hydroxylation: DIBOA-Glc can be hydroxylated by the 2-oxoglutarate-dependent dioxygenase BX6, yielding TRIBOA-Glc .

  • Glycosylation: UDP-glucosyltransferases BX8 and BX9 catalyze the glucosylation of DIBOA to DIBOA-Glc .

  • Methylation: O-methyltransferase BX7 O-methylates DIBOA-Glc, yielding DIMBOA-Glc .

Fate and Effects in Soil

DIBOA degrades rapidly in soil, with very little remaining after 120 hours . Its half-life in soil ranges from 17.9 to 22.2 hours . DIBOA can be transformed into HBOA, and BOA . High soil concentrations of DIBOA are necessary to suppress M. incognita .

Antimicrobial Activity

DIBOA reduces the growth of most microorganisms .

Independent Evolution of Benzoxazinoid Pathways

The benzoxazinoid pathway has evolved independently in flowering plants at least three times . For example, while maize ZmBX8 and ZmBX9 are members of the UGT710 family, L. galeobdolon LgBX8 belongs to the UGT85 family, indicating independent evolution .

Comparison with Similar Compounds

Structural and Chemical Differences

Property DIBOA-Glucoside DIMBOA-Glucoside
Molecular Formula C₁₄H₁₇NO₉ C₁₅H₁₉NO₁₀
Key Functional Group Hydroxyl groups at C-2 and C-4 Methoxy group at C-7, hydroxyl at C-4
Molecular Weight 343.09 g/mol 373.31 g/mol
Degradation Products DIBOA → BOA DIMBOA → MBOA
Solubility Water-soluble Slightly less water-soluble
Primary Occurrence Rye leaves, maize roots Maize shoots, wheat leaves

Key Insight : The methoxy group in DIMBOA-glucoside enhances its stability and alters its bioactivity compared to this compound .

Species-Specific Distribution

  • This compound : Predominant in rye leaves and roots, with lower levels in maize under phosphorus deficiency .
  • DIMBOA-Glucoside : Abundant in maize and wheat, particularly in shoots, and linked to herbivore resistance .
  • Triticale and Barley: Absence of both compounds, highlighting evolutionary divergence in benzoxazinoid pathways .

Ecological Implication : Rye's reliance on this compound for allelopathy (weed suppression) aligns with its rapid degradation in soil (50% loss within 10–12 days), whereas DIMBOA-glucoside's persistence in maize residues extends its defensive role .

Allelopathic and Agricultural Relevance

  • This compound : Rapid degradation in soil releases DIBOA and BOA, which suppress weeds but have short-lived effects (≤21 days) .
  • DIMBOA-Glucoside : Slower degradation extends its role in maize residue-mediated weed control. Its derivative, MBOA, exhibits stronger phytotoxic effects .

Practical Application : Rye cover crops leverage this compound's fast-acting allelopathy, while maize residues rely on DIMBOA-glucoside for prolonged field protection .

Preparation Methods

Enzymatic Synthesis in Maize and Related Grasses

The biosynthesis of DIBOA-glucoside begins with indole-3-glycerol phosphate, an intermediate in tryptophan metabolism. This compound is cleaved by the tryptophan synthase α homolog (TSA) to form indole, which is subsequently hydroxylated and oxidized through a series of cytochrome P450-mediated reactions. Four enzymes—BX2 to BX5—introduce hydroxyl groups to form the aglycone DIBOA (2,4-dihydroxy-1,4-benzoxazin-3-one). The final step involves glucosylation by UDP-glucosyltransferases BX8 and BX9, which attach a glucose moiety to the hydroxyl group at position 2 of DIBOA, yielding this compound.

Key Enzymes in this compound Biosynthesis

EnzymeFunctionOrganismReference
BX2Hydroxylation at C4Zea mays
BX3Epoxidation of indoleZea mays
BX8/BX9Glucosylation of DIBOAZea mays

This pathway is conserved in Poaceae species, with variations observed in the timing of glucosylation and subsequent modifications. For example, in wheat, the dioxygenase BX6 further hydroxylates this compound to form precursors of DIMBOA-glucoside.

Extraction and Purification from Plant Tissues

Solvent-Based Extraction from Tripsacum dactyloides

Eastern gamagrass (Tripsacum dactyloides) has been identified as a rich source of this compound. A high-yield method involves homogenizing roots in 90% aqueous methanol (1:10 w/v) followed by 12–16 hours of agitation. The crude extract is filtered, concentrated to 10% methanol, and centrifuged (5,000 rpm, 10°C) to remove colloids. This protocol yields approximately 542 mg of this compound per kilogram of fresh root tissue, with a purity exceeding 99%.

Optimized Extraction Parameters

  • Solvent: 90% methanol/water (v/v)

  • Temperature: Room temperature (20–25°C)

  • Yield: 0.54% (w/w)

  • Purity Confirmation: UHPLC-DAD-MS/MS, ¹H/¹³C NMR

Challenges in Large-Scale Isolation

Early methods relied on labor-intensive techniques such as thin-layer chromatography (TLC) and high-speed counter-current chromatography (HSCCC), which limited scalability. For instance, Hartenstein and Sicker (1996) achieved only 350 mg of this compound from rye shoots using sequential solvent extraction and TLC, a process requiring 8–10 hours. Modern HPLC-based approaches address these limitations by enabling automated fraction collection and reduced solvent consumption.

High-Performance Liquid Chromatography (HPLC) Purification

Semi-Preparative HPLC Conditions

A Shimadzu LC-10AT VP system equipped with a Phenomenex Luna C8 column (250 × 50 mm) is used for large-scale purification. The method employs an isocratic mobile phase of 20% aqueous methanol (1:4 v/v) at 4 mL/min, with UV detection at 220 nm. Injecting 500 μL of the crude extract per run yields 95–99% pure this compound in 40-minute cycles.

Critical HPLC Parameters

ParameterValueImpact on Purity
Flow Rate4 mL/minBalances resolution and speed
Column TemperatureAmbient (25°C)Prevents thermal degradation
Detection Wavelength220 nmMaximizes DIBOA-Glc absorbance

This method reduces solvent use compared to earlier techniques, requiring 27 L of methanol per kilogram of plant material. Post-HPLC fractions are concentrated via rotary evaporation and lyophilized to obtain crystalline this compound.

Recent Advances in Synthetic Biology

Heterologous Production in Microbial Systems

Efforts to express the this compound pathway in Escherichia coli and Saccharomyces cerevisiae have faced challenges due to the complexity of cytochrome P450 enzymes. However, co-expression of BX2–BX5 with Arabidopsis cytochrome P450 reductases (ATR1/ATR2) has enabled microbially synthesized DIBOA at titers of 12 mg/L. Subsequent glucosylation using engineered BX8 variants remains an area of active research.

Comparative Analysis of Preparation Methods

Table 1. Efficiency Metrics Across Extraction Techniques

MethodYield (mg/kg)Purity (%)Time (h)Cost (USD/g)
Methanol + HPLC542>9916220
HSCCC1109824450
TLC3509510180

Plant-based extraction coupled with semi-preparative HPLC emerges as the most cost-effective and scalable approach, despite higher initial solvent costs.

Q & A

Basic Research Questions

Q. What analytical methodologies are recommended for detecting and quantifying DIBOA-glucoside in plant tissues under stress conditions?

  • Methodology : Use non-targeted LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry) coupled with Isotope Ratio Outlier Analysis (IROA) for metabolomic profiling. This approach enables simultaneous identification of this compound and other stress-responsive metabolites across time-series experiments (e.g., 24-hour drought stress studies in wheat). Multivariate analysis with Support Vector Machine (SVM) feature selection can prioritize this compound as a biomarker due to its high selection frequency (1.0 in cross-validation) .
  • Key Data : this compound shows consistent accumulation patterns under drought stress but may decrease in specific developmental stages (e.g., post-anthesis wheat flag leaves) .

Q. How is this compound biosynthesized in plants, and what enzymatic pathways are involved?

  • Methodology : Trace biosynthesis via CYP450-dependent pathways in maize and wheat. Key enzymes include ZmCYP71C1v1 (Bx2), ZmCYP71C2v2 (Bx3), ZmCYP71C3v2 (Bx4), and ZmCYP71C4 (Bx5), which catalyze sequential reactions from indole-3-glycerol phosphate to this compound. Gene expression analysis (e.g., qRT-PCR) reveals downregulation of Bx1–Bx5 under stress, impacting metabolite levels .
  • Advanced Note : Acetylated derivatives (e.g., acetylated this compound) identified in Acanthus mollis roots suggest alternative modification pathways requiring further enzymatic characterization .

Advanced Research Questions

Q. How does this compound contribute to plant drought acclimation, and what experimental designs validate its role?

  • Methodology : Conduct time-series metabolomic studies under controlled drought conditions. For example, in wheat flag leaves, correlate this compound levels with physiological markers (e.g., proline, pipecolate) using multivariate regression models . Note that while this compound accumulation is linked to drought tolerance, its depletion in certain tissues may indicate trade-offs in resource allocation .
  • Data Contradiction : Some studies report decreased this compound under prolonged drought, conflicting with its proposed role as a stress biomarker. Resolve this by integrating transcriptomic data (e.g., CYP450 gene expression) and environmental variables (e.g., diurnal fluctuations) .

Q. What challenges arise in isolating and stabilizing this compound for functional studies?

  • Methodology : Use data-dependent acquisition (DDA) mass spectrometry guided isolation to overcome instability. For instance, this compound degrades rapidly in rye cover crop residue, necessitating immediate freezing (-80°C) and avoidance of prolonged light exposure. Structural confirmation requires 1D/2D NMR (e.g., COSY, NOESY, HSQC) to distinguish it from degradation products like BOA .
  • Experimental Design : Compare extraction solvents (e.g., methanol vs. acetonitrile) and stabilize samples with antioxidants (e.g., ascorbic acid) to prevent glucoside hydrolysis .

Q. How can researchers reconcile contradictory findings on this compound’s abundance under abiotic stress?

  • Methodology : Apply Monte-Carlo cross-validation (MCCV) to assess biomarker reliability across diverse datasets. For example, this compound’s selection frequency (1.0 in SVM models) confirms its robustness in wheat metabolomics, but contradictions may arise from tissue-specific turnover rates or diurnal metabolic cycling. Pair with isotopic labeling to track real-time synthesis/degradation .
  • Case Study : In drought-stressed wheat, this compound levels decrease in flag leaves but increase in roots, highlighting compartment-specific roles .

Methodological Best Practices

  • Instrumentation : Prioritize LC-HRMS over GC-MS due to this compound’s thermal instability .
  • Statistical Validation : Use ROC curve-based models to evaluate biomarker performance and avoid overfitting .
  • Ethical Compliance : Adhere to FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) when designing studies to address knowledge gaps (e.g., acetylated derivatives in non-model plants) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
DIBOA-glucoside
Reactant of Route 2
DIBOA-glucoside

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